molecular formula C14H9ClN4 B8743669 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile CAS No. 116355-37-4

2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile

Cat. No.: B8743669
CAS No.: 116355-37-4
M. Wt: 268.70 g/mol
InChI Key: NNPIKJHXTIOEAQ-UHFFFAOYSA-N
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Description

2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile is a complex organic compound that features a fused bicyclic structure. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .

Mechanism of Action

The mechanism of action of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins, thereby affecting cellular processes . The exact molecular targets and pathways can vary depending on the specific application and the derivative of the compound being used .

Properties

CAS No.

116355-37-4

Molecular Formula

C14H9ClN4

Molecular Weight

268.70 g/mol

IUPAC Name

2-chloro-5-imidazo[1,2-a]pyridin-6-yl-6-methylpyridine-3-carbonitrile

InChI

InChI=1S/C14H9ClN4/c1-9-12(6-11(7-16)14(15)18-9)10-2-3-13-17-4-5-19(13)8-10/h2-6,8H,1H3

InChI Key

NNPIKJHXTIOEAQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)C2=CN3C=CN=C3C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.1 g of 1,2-dihydro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-2-oxo-3-pyridinecarbonitrile, 30 ml of phosphorous oxychloride and 5 drops of dimethylformamide was stirred under reflux for 2 hours. An excess of phosphorous oxychloride was removed by distillation under reduced pressure and upon cooling, chloroform, a 20% NaOH solution and then an aqueous sodium carbonate solution were added to the residue to render it alkaline. The organic layer was taken by fractionation. After the chloroform layer was dried over magnesium sulfate, chloroform was removed by distillation. The residue was purified by column chromatography to obtain 1.9 g of 2-chloro-5-(imidazo[1,2-a]pyridin-6-yl)-6-methyl-3-pyridinecarbonitrile.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

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